

Cholesteryl Linoleate standard for high-performance liquid chromatography

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Compound of Interest

Compound Name: Cholesteryl Linoleate

Cat. No.: B163430

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Application Notes and Protocols for Cholesteryl Linoleate HPLC Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl linoleate is a critical analyte in various fields of research, including the study of atherosclerosis, lipid metabolism, and the development of lipid-lowering therapeutics. As a major component of low-density lipoproteins (LDL), its accurate quantification is essential. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of cholesteryl esters. This document provides detailed application notes and protocols for the use of a **cholesteryl linoleate** standard in HPLC analysis.

Cholesteryl Linoleate Standard: Properties and Handling

A high-purity **cholesteryl linoleate** standard is fundamental for accurate and reproducible HPLC analysis.

Table 1: Physical and Chemical Properties of **Cholesteryl Linoleate**

Property	Value
Chemical Formula	C45H76O2
Molecular Weight	649.08 g/mol
Purity (by HPLC)	≥98%
Appearance	White to off-white powder or waxy solid
Solubility	Soluble in chloroform (e.g., 100 mg/mL), sparingly soluble in other organic solvents. [1] [2]
Storage	-20°C in a tightly sealed container, protected from light. [1] [2]

Handling Precautions:

- **Cholesteryl linoleate** is for research use only.
- Avoid inhalation of dust and contact with skin and eyes.
- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle in a well-ventilated area.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare a series of standard solutions for calibration curve generation.

Materials:

- **Cholesteryl Linoleate** standard (≥98% purity)
- Chloroform, HPLC grade
- Acetonitrile, HPLC grade

- Isopropanol, HPLC grade
- Class A volumetric flasks
- Calibrated micropipettes

Protocol:

- Stock Solution Preparation (e.g., 1 mg/mL):
 - Accurately weigh approximately 10 mg of the **cholesteryl linoleate** standard.
 - Transfer the weighed standard to a 10 mL volumetric flask.
 - Dissolve the standard in a small amount of chloroform and then bring to volume with the same solvent. Mix thoroughly until fully dissolved. This is your stock solution.
- Working Standard Solutions:
 - Perform serial dilutions of the stock solution using a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) to prepare a series of working standard solutions.
 - Suggested concentration levels for the calibration curve: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.
 - Store the stock and working solutions at 2-8°C, protected from light. It is recommended to prepare fresh working solutions daily.

HPLC Method for Cholesteryl Linoleate Analysis

Objective: To provide a validated HPLC method for the quantification of **cholesteryl linoleate**. This method is based on common practices for the analysis of cholesteryl esters.

Table 2: HPLC Operating Conditions

Parameter	Recommended Conditions
Instrument	High-Performance Liquid Chromatography system with UV detector
Column	Reversed-phase C18 column (e.g., Zorbax ODS, 5 μ m, 4.6 x 250 mm)
Mobile Phase	Isocratic: Acetonitrile / Isopropanol (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	205 nm or 210 nm[1]
Injection Volume	20 μ L
Run Time	Approximately 15 minutes

Method Validation Parameters:

The following parameters should be assessed to ensure the suitability of the HPLC method for its intended purpose.

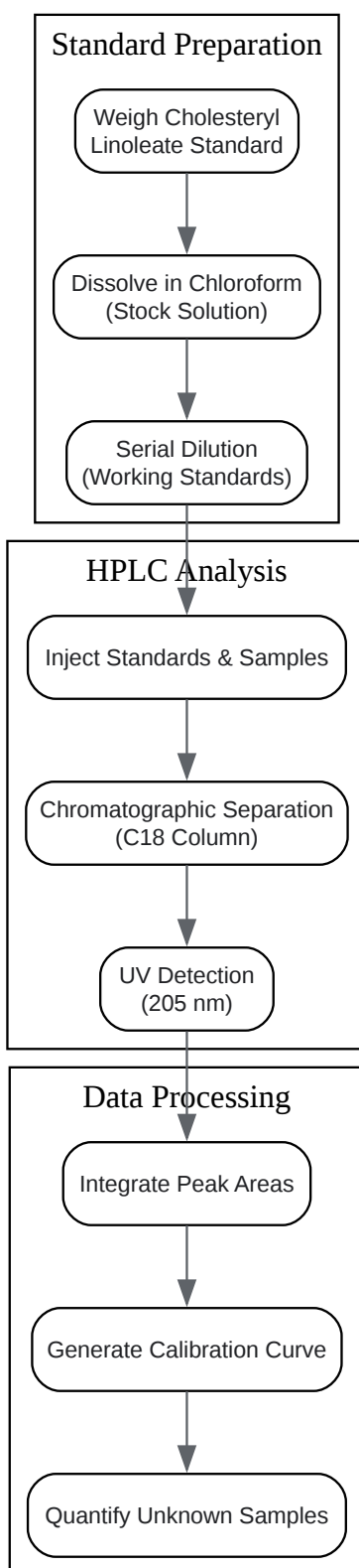
Table 3: Typical Method Validation Data (Illustrative)

Parameter	Typical Value
Retention Time	~ 8-10 minutes (varies with specific column and conditions)
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	50 - 150 ng/mL
Limit of Quantification (LOQ)	150 - 500 ng/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Data Analysis and Interpretation

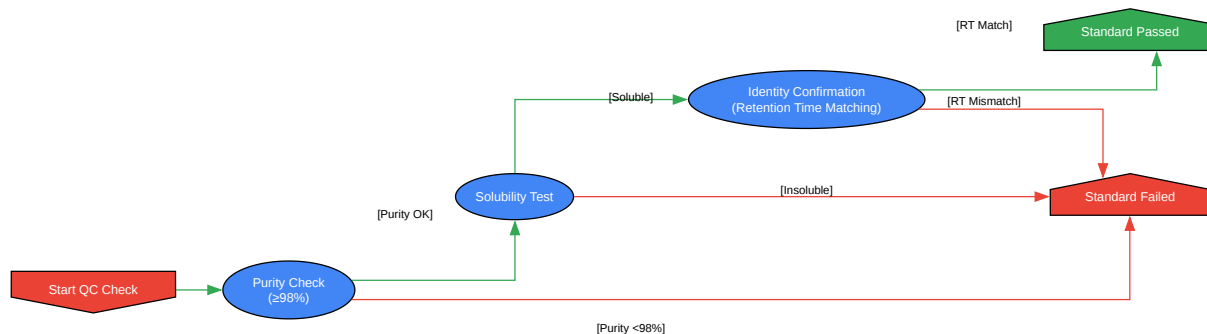
- **Calibration Curve:** Inject the prepared working standard solutions into the HPLC system. Plot the peak area of **cholesteryl linoleate** against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- **Quantification of Unknown Samples:** Inject the prepared sample solution into the HPLC system. Determine the peak area of the **cholesteryl linoleate** peak. Calculate the concentration of **cholesteryl linoleate** in the sample using the equation from the calibration curve.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **cholesteryl linoleate**.



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Caption: Quality control workflow for the **cholesteryl linoleate** standard.

Troubleshooting

Table 4: Common HPLC Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
No peak or very small peak	- No injection made- Detector issue- Standard degradation	- Check autosampler/syringe- Verify detector lamp is on and functional- Prepare fresh standard solutions
Broad or split peaks	- Column contamination- Column degradation- Mobile phase issue	- Flush the column with a strong solvent- Replace the column- Prepare fresh mobile phase and degas properly
Shifting retention times	- Change in mobile phase composition- Fluctuation in column temperature- Leak in the system	- Prepare fresh mobile phase accurately- Ensure stable column temperature- Check for leaks in fittings and pump
Baseline noise or drift	- Air bubbles in the system- Contaminated mobile phase- Detector lamp aging	- Degas the mobile phase- Use fresh, HPLC-grade solvents- Replace the detector lamp

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